(1R,7S)-3-[4-(2-hydroxyethyl)phenyl]-6-(thiomorpholine-4-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
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Overview
Description
The compound “(1R,7S)-3-[4-(2-hydroxyethyl)phenyl]-6-(thiomorpholine-4-carbonyl)-10-oxa-3-azatricyclo[52101,5]dec-8-en-4-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “(1R,7S)-3-[4-(2-hydroxyethyl)phenyl]-6-(thiomorpholine-4-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one” involves multiple steps, including the formation of the tricyclic core, the introduction of the hydroxyethyl group, and the incorporation of the thiomorpholine-4-carbonyl moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: In chemistry, the compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, the compound may have potential as a biochemical probe or a tool for studying specific biological pathways. Its interactions with proteins and other biomolecules could provide insights into cellular processes.
Medicine: In medicine, the compound could be investigated for its therapeutic potential. It might act as a drug candidate for treating certain diseases or conditions, depending on its biological activity and mechanism of action.
Industry: In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of “(1R,7S)-3-[4-(2-hydroxyethyl)phenyl]-6-(thiomorpholine-4-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate specific pathways and lead to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other tricyclic molecules with hydroxyethyl and thiomorpholine-4-carbonyl groups. Examples might include derivatives with different substituents or variations in the tricyclic core structure.
Uniqueness: The uniqueness of “(1R,7S)-3-[4-(2-hydroxyethyl)phenyl]-6-(thiomorpholine-4-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one” lies in its specific combination of functional groups and its tricyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
(1R,7S)-3-[4-(2-hydroxyethyl)phenyl]-6-(thiomorpholine-4-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-10-6-14-1-3-15(4-2-14)23-13-21-7-5-16(27-21)17(18(21)20(23)26)19(25)22-8-11-28-12-9-22/h1-5,7,16-18,24H,6,8-13H2/t16-,17?,18?,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRROVYUUZDJFCT-RJPLPAITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)CCO)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)CCO)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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